molecular formula C15H15NO3S B2853906 5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid CAS No. 863763-67-1

5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid

Cat. No.: B2853906
CAS No.: 863763-67-1
M. Wt: 289.35
InChI Key: RQGNZHXSTGABNZ-UHFFFAOYSA-N
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Description

The compound is a derivative of morpholin-4-yl-acetic acid . Morpholin-4-yl-acetic acid is a type of alpha-amino acid . It’s used in the preparation of pyrrolidine-fused fullerene multicarboxylates by photoreaction .


Synthesis Analysis

While specific synthesis methods for “5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid” were not found, a strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides . The process involves reactions with arylsulfonyl azides, producing the target molecules in one synthetic step via the formation of a triazene intermediate and the elimination of ammonia .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research demonstrates the significance of morpholine derivatives in synthesizing heterocyclic compounds, which are crucial intermediates in medicinal chemistry. For instance, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, highlighted for their role in inhibiting tumor necrosis factor alpha and nitric oxide, showcases a green synthetic method involving condensation reaction, chlorination, and nucleophilic substitution, with a total yield of 43% (Lei et al., 2017). This research underlines the utility of morpholine derivatives in the synthesis of biologically active heterocyclic compounds.

Gewald Synthesis

The one-pot Gewald reaction, involving morpholinium acetate and morpholine, is employed to obtain 2-Aminothiophene-3-carboxylates bearing various aryl groups, showcasing the versatility of morpholine derivatives in synthesizing thiophene derivatives with potential applications in drug development and organic electronics (Tormyshev et al., 2006).

Domino-Reaction for N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines Synthesis

A domino-reaction involving morpholine-1-carbothioic acid and phenacyl bromides has been developed to synthesize N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines, demonstrating the role of morpholine derivatives in synthesizing complex quinazolin derivatives with potential pharmacological applications (Fathalla et al., 2002).

Properties

IUPAC Name

5-morpholin-4-yl-4-phenylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c17-15(18)13-10-12(11-4-2-1-3-5-11)14(20-13)16-6-8-19-9-7-16/h1-5,10H,6-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGNZHXSTGABNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(S2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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